(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
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Description
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid with acetonitrile in the presence of a dehydrating agent.
Starting Materials
3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid, Acetonitrile, Dehydrating agent (e.g. phosphorus pentoxide)
Reaction
Step 1: Dissolve 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid in acetonitrile., Step 2: Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and filter off any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile.
properties
IUPAC Name |
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJPESPKLCZSN-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.